1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide
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Overview
Description
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is a cyclic organophosphorus compound. It is characterized by a six-membered ring containing alternating phosphorus and oxygen atoms, with ethyl groups attached to the phosphorus atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by oxidation. The general reaction scheme is as follows:
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Formation of the Intermediate:
- Phosphorus trichloride reacts with ethylene glycol to form a cyclic intermediate.
- Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
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Oxidation:
- The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the final product.
- Reaction conditions: Controlled temperature and pH to ensure complete oxidation without degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
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Continuous Mixing:
- Reactants are continuously fed into a reactor where they are mixed and reacted under controlled conditions.
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Oxidation:
- The intermediate is continuously oxidized in a separate reactor, ensuring efficient conversion to the final product.
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Purification:
- The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide undergoes various chemical reactions, including:
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Oxidation:
- The compound can be further oxidized to form higher oxidation state products.
- Common reagents: Hydrogen peroxide, peracids.
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Reduction:
- Reduction can lead to the formation of lower oxidation state phosphorus compounds.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution:
- The ethyl groups can be substituted with other alkyl or aryl groups.
- Common reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide has a wide range of applications in scientific research:
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Chemistry:
- Used as a reagent in organic synthesis, particularly in the formation of cyclic phosphorus compounds.
- Acts as a catalyst in various chemical reactions.
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Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
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Medicine:
- Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
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Industry:
- Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide exerts its effects involves its ability to interact with various molecular targets. The compound can:
-
Interact with Enzymes:
- Inhibit or activate enzymes by binding to their active sites or allosteric sites.
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Modulate Signaling Pathways:
- Affect cellular signaling pathways by interacting with key proteins involved in signal transduction.
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Alter Gene Expression:
- Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
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1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-trimethyl-, 2,4,6-trioxide:
- Similar structure but with methyl groups instead of ethyl groups.
- Differences in reactivity and physical properties due to the smaller size of the methyl groups.
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1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide:
- Similar structure but with propyl groups.
- Larger alkyl groups can lead to differences in solubility and reactivity.
Uniqueness
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is unique due to its specific combination of ethyl groups and the trioxatriphosphorinane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMOTOPNEPTZJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577968 |
Source
|
Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145007-52-9 |
Source
|
Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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